Zoely is a combined oral contraceptive pill that contains two active ingredients: nomegestrol acetate and estradiol. Nomegestrol acetate is a synthetic progestogen, while estradiol is a naturally occurring estrogen. This formulation is designed to prevent ovulation, alter the cervical mucus, and modify the endometrial lining to prevent pregnancy. Zoely is primarily used for contraception and is available by prescription in the European Union since its authorization in 2011.
Zoely is classified as a hormonal contraceptive and falls under the category of combined oral contraceptives. It contains:
The chemical structure of nomegestrol acetate can be represented by its molecular formula with a molecular weight of approximately 370.49 g/mol. Estradiol has a molecular formula of and a molecular weight of about 272.4 g/mol.
The synthesis of nomegestrol acetate involves several chemical reactions starting from steroid precursors. The key steps include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular structure of nomegestrol acetate can be described using various chemical notations:
The structural representation indicates multiple rings characteristic of steroid compounds, which contribute to its pharmacological properties.
Nomegestrol acetate undergoes various metabolic transformations in the body:
These reactions are crucial for determining the pharmacokinetics and potential interactions with other medications.
Zoely functions primarily through three mechanisms:
Clinical studies have demonstrated a low Pearl Index (around 0.4 to 1.2), indicating high contraceptive effectiveness compared to other hormonal methods.
These properties influence formulation development and storage requirements for optimal efficacy.
Zoely is primarily used as an oral contraceptive but also has applications in:
Research continues into its broader applications in reproductive health management and other therapeutic areas related to hormonal balance.
The development of COCs spans over six decades, marked by progressive refinements to enhance safety and tolerability:
Table 1: Evolutionary Milestones in COC Development
Generation | Time Period | Estrogen Component | Progestin Component | Key Advances |
---|---|---|---|---|
First | 1960s | EE (≥50 μg) | Norethisterone, Mestranol | Proof of concept; high efficacy |
Second | 1980s | EE (30–35 μg) | Levonorgestrel | Lower estrogen doses; reduced thrombosis risk |
Third | 1990s | EE (20–30 μg) | Desogestrel, Gestodene | Reduced androgenicity |
Physiological Estrogen | 2011–Present | 17β-Estradiol (1.5 mg) | Nomegestrol acetate | EE-free; improved metabolic profile |
Zoely’s regulatory approval (2011) culminated decades of research into natural estrogen applications. Unlike earlier COCs derived from synthetic steroid scaffolds, NOMAC was specifically engineered as a 19-norprogesterone derivative with potent progestational activity and minimal off-target effects [1]. Its pairing with estradiol marked a paradigm shift toward COCs designed for metabolic neutrality and reduced thrombogenicity [3] [5].
Progestin Component: Nomegestrol Acetate
Nomegestrol acetate (C₂₃H₃₀O₄; MW 370.49 g/mol) is a structurally unique steroidal progestin characterized by:
Table 2: Relative Steroid Receptor Binding Affinities of Progestins
Compound | PR | AR | ER | GR | MR |
---|---|---|---|---|---|
Nomegestrol acetate | 125 | 42 | 0 | 6 | 0 |
Levonorgestrel | 150 | 45 | 0 | 1 | 0 |
Medroxyprogesterone acetate | 65 | 5 | 0 | 30 | 0 |
Progesterone (Reference) | 50 | 0 | 0 | 10 | 100 |
Data expressed as percentage relative to reference ligands [1]
Estrogen Component: 17β-Estradiol
Zoely incorporates micronized 17β-estradiol hemihydrate (1.5 mg), distinguished from EE by:
Table 3: Estrogen Components in Contemporary COCs
Parameter | Ethinylestradiol (EE) | 17β-Estradiol (E2) |
---|---|---|
Chemical Modification | C17α-ethinyl group | Unmodified (bioidentical) |
Hepatic Metabolism | Slow (CYP3A4 hydroxylation) | Rapid (sulfation, glucuronidation) |
SHBG Induction | +++ (3–4 fold increase) | + (Minimal change) |
Thrombogenic Risk | High (dose-dependent) | Lower (RR 0.7–1.0 vs. EE) |
Metabolic Neutrality
Unlike EE-containing COCs, Zoely demonstrates minimal interference with metabolic pathways:
Venous Thromboembolism (VTE) Risk Mitigation
Epidemiological data support estradiol’s superior safety profile:
Table 4: Comparative VTE Risks Among COC Formulations
COC Formulation | Estrogen Component | Progestin Component | VTE Incidence (per 10,000 WY) |
---|---|---|---|
Zoely® | 17β-Estradiol (1.5 mg) | Nomegestrol acetate (2.5 mg) | 19–25 |
Reference COC | EE (30 μg) | Levonorgestrel (150 μg) | 29–38 |
Third-generation COC | EE (20 μg) | Gestodene (75 μg) | 34–43 |
Mood and Tolerability Advantages
Emerging data suggest psychoneurological benefits:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: